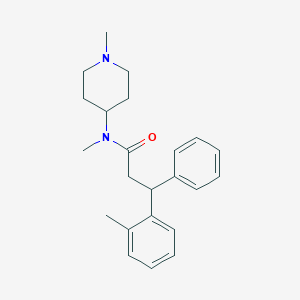

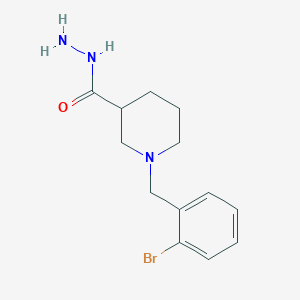

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide, also known as Remifentanil, is a potent opioid analgesic drug used in anesthesia and pain management. It has a rapid onset and short duration of action, making it an ideal choice for surgical procedures. In

Mechanism of Action

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic effects. It also has sedative and respiratory depressant effects. The drug is rapidly metabolized by esterases in the blood and tissues, leading to its short duration of action.

Biochemical and Physiological Effects:

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and bradycardia. It also has been shown to cause transient increases in blood pressure and heart rate. The drug has a high potency and a rapid onset of action, making it an ideal choice for surgical procedures.

Advantages and Limitations for Lab Experiments

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide has several advantages for lab experiments, including its high potency, rapid onset, and short duration of action. It can be easily titrated to achieve the desired level of analgesia and sedation. However, the short duration of action can also be a limitation, as it may require frequent dosing during longer procedures.

Future Directions

For research include exploring the drug's use in various clinical settings, optimizing dosing and administration, and developing new formulations or delivery methods.

Synthesis Methods

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide is synthesized from the precursor compound, 3-(4-methoxybenzyl)-1-methyl-4-piperidinol. The synthesis involves several steps, including protection of the hydroxyl group, N-methylation, and acylation of the piperidine nitrogen with phenylpropanoic acid. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide has been extensively studied for its use in anesthesia and pain management. It is commonly used in surgical procedures, particularly those requiring rapid onset and short duration of action. Research has also been conducted on its use in chronic pain management, obstetrics, and intensive care.

properties

IUPAC Name |

N-methyl-3-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-18-9-7-8-12-21(18)22(19-10-5-4-6-11-19)17-23(26)25(3)20-13-15-24(2)16-14-20/h4-12,20,22H,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSNXNJWTQUMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)N(C)C2CCN(CC2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)

![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)

![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)

![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)

![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)

![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)

![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)

![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)